molecular formula C7H15NO2S B13570709 Methyl s-ethylhomocysteinate

Methyl s-ethylhomocysteinate

Cat. No.: B13570709
M. Wt: 177.27 g/mol
InChI Key: BUOIIQFTBLIAGY-UHFFFAOYSA-N
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Description

Methyl s-ethylhomocysteinate is an organic compound with the molecular formula C7H15NO2S It is an ester derivative of homocysteine, a sulfur-containing amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl s-ethylhomocysteinate can be synthesized through the esterification of homocysteine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane as a catalyst, which offers mild conditions and good yields . The reaction typically proceeds as follows:

  • Homocysteine is dissolved in methanol.
  • Trimethylchlorosilane is added to the solution.
  • The mixture is stirred at room temperature until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl s-ethylhomocysteinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Homocysteine and methanol.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl s-ethylhomocysteinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways involving sulfur-containing amino acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to homocysteine metabolism.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl s-ethylhomocysteinate involves its interaction with various molecular targets and pathways. In biological systems, it can participate in methylation reactions, where it donates a methyl group to other molecules. This process is catalyzed by methyltransferases and plays a crucial role in regulating gene expression and protein function .

Comparison with Similar Compounds

Methyl s-ethylhomocysteinate can be compared with other ester derivatives of homocysteine and similar sulfur-containing amino acids:

The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

methyl 2-amino-4-ethylsulfanylbutanoate

InChI

InChI=1S/C7H15NO2S/c1-3-11-5-4-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3

InChI Key

BUOIIQFTBLIAGY-UHFFFAOYSA-N

Canonical SMILES

CCSCCC(C(=O)OC)N

Origin of Product

United States

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